molecular formula C12H15ClFNO2 B12501337 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12501337
M. Wt: 259.70 g/mol
InChI Key: OVAOHJJHEPEUGP-UHFFFAOYSA-N
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Description

Introduction to 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride

Nomenclature and Systematic Identification

The compound is formally designated as (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride under IUPAC guidelines, reflecting its stereochemical configuration at the second and fourth positions of the pyrrolidine ring. Alternative nomenclature includes (R)-α-(3-fluoro-benzyl)-L-proline hydrochloride , which emphasizes its relationship to proline derivatives.

Table 1: Key Identifiers and Molecular Properties
Property Value Source
CAS Number 1049740-20-6
Molecular Formula C₁₂H₁₅ClFNO₂
Molecular Weight 259.70 g/mol
Parent Compound (CID) 21923351
Synonyms YEC51233, (R)-α-(3-Fluoro-benzyl)-L-proline hydrochloride

The stereochemical descriptor (2S,4S) denotes the absolute configuration of the pyrrolidine ring, while the 3-fluorophenylmethyl group is attached to the fourth carbon. The hydrochloride salt form enhances solubility, a critical factor in pharmaceutical applications.

Historical Context in Pyrrolidine Derivative Research

Pyrrolidine derivatives have long been pivotal in medicinal chemistry due to their conformational rigidity and bioisosteric mimicry of peptide bonds. The integration of fluorine into such frameworks emerged prominently in the late 20th century, driven by fluorine’s ability to modulate electronic, metabolic, and pharmacokinetic properties.

The synthesis of This compound builds upon methodologies developed for analogous compounds, such as Pd-catalyzed C–H activation strategies and stereoselective ring-forming reactions. For instance, the work of Kayser et al. (2020) demonstrated the utility of C(sp³)–H activation in constructing pyrrolidine-2-carboxylic acid analogs with precise stereocontrol. These advances enabled the systematic exploration of structure-activity relationships (SAR) critical to optimizing target affinity, as seen in ionotropic glutamate receptor studies.

Position Within Fluorinated Heterocyclic Compound Taxonomies

Fluorinated heterocycles occupy a distinct niche in organic chemistry, combining the electronic effects of fluorine with the structural diversity of cyclic amines. The compound belongs to the fluorinated pyrrolidine subclass, classified under the broader category of saturated nitrogen heterocycles (Figure 1).

Figure 1: Taxonomy of Fluorinated Heterocycles
Heterocyclic Compounds  
│  
├── Aromatic Heterocycles (e.g., pyridines, quinolines)  
└── Saturated Heterocycles  
    │  
    └── Nitrogen-Containing  
        │  
        ├── Piperidines  
        └── Pyrrolidines  
            │  
            └── Fluorinated Pyrrolidines  
                │  
                └── this compound  

The 3-fluorophenyl group introduces electron-withdrawing effects that stabilize the molecule against oxidative metabolism while enhancing binding interactions with hydrophobic protein pockets. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine’s van der Waals radius and electronegativity improve target engagement.

The compound’s dual functionality—a carboxylic acid for hydrogen bonding and a fluorinated aryl group for lipophilic interactions—exemplifies rational drug design principles. Such features are mirrored in FDA-approved agents like the anticoagulant apixaban, which employs a fluorophenyl-pyrrolidine motif for factor Xa inhibition.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOHJJHEPEUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Hydrogenation

The pyrrolidine ring is synthesized via hydrogenation of 2-methylpyrroline in alkyl alcohol solvents (e.g., ethanol) using platinum on carbon (Pt/C) or palladium catalysts under H₂ (1–3 atm) at ambient temperature. For example:

  • Substrate : 2-Methylpyrroline (commercially available).
  • Catalyst : 5% Pt/C (0.1 equiv).
  • Conditions : H₂ (2 atm), ethanol, 25°C, 12 h.
  • Yield : 85–92%.

Carboxylic Acid Functionalization

Post-hydrogenation, the carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate. For instance:

  • Ester Hydrolysis : Treatment with aqueous LiOH (2 M) in THF/MeOH (1:1) at 50°C for 6 h achieves >95% conversion to the carboxylic acid.

Nucleophilic Alkylation for 3-Fluorobenzyl Substitution

Alkylation of Pyrrolidine Intermediates

The 3-fluorobenzyl group is introduced via nucleophilic substitution using 3-fluorobenzyl chloride and a pyrrolidine derivative under basic conditions:

  • Reagents : 3-Fluorobenzyl chloride (1.2 equiv), K₂CO₃ (2.5 equiv).
  • Solvent : DMF or THF, 80°C, 8 h.
  • Yield : 70–78%.

Stereochemical Control

Chiral resolution is achieved using enantiopure precursors or asymmetric catalysis. For example, (S)-2-methylpyrrolidine-3-carboxylate is alkylated with 3-fluorobenzyl bromide in THF using n-BuLi at −78°C, yielding the (S)-enantiomer with 88% ee.

Iodocyclization of Allylic Fluorides

Ring Formation with Fluorine Incorporation

An alternative route involves iodocyclization of allylic fluorides bearing nitrogen nucleophiles:

  • Substrate : N-Tosyl-3-fluoropent-4-en-1-amine.
  • Reagent : I₂ (1.1 equiv), CH₂Cl₂, 0°C to rt, 2 h.
  • Yield : 65–75% with >20:1 diastereomeric ratio.

Post-Cyclization Functionalization

The iodinated intermediate undergoes hydrolysis (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

Protection/Deprotection Strategies

BOC Protection of Amine

To prevent undesired side reactions during alkylation:

  • Protection : Treat pyrrolidine with di-tert-butyl dicarbonate (BOC₂O, 1.5 equiv) and DMAP (0.1 equiv) in THF at 0°C for 16 h (95% yield).
  • Deprotection : Use 4 M HCl in dioxane (rt, 2 h) to regenerate the amine.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate or methanol:

  • Conditions : 1.1 equiv HCl (g), EtOAc, 0°C, 1 h.
  • Yield : >98% after recrystallization (MeOH/Et₂O).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Catalytic Hydrogenation High scalability, mild conditions Requires high-purity pyrroline substrates 85–92
Nucleophilic Alkylation Direct substitution, modular Competing over-alkylation 70–78
Iodocyclization Stereochemical control, one-pot synthesis Limited substrate availability 65–75

Reaction Optimization Data

Hydrogenation Efficiency with Different Catalysts

Catalyst Solvent Temperature (°C) H₂ Pressure (atm) Yield (%)
Pt/C Ethanol 25 2 90
Pd/C Methanol 50 3 82
Rh/Al₂O₃ i-PrOH 30 1.5 75

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Antagonism of RXFP3

Recent studies have identified 2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride as a promising antagonist of the relaxin receptor RXFP3. This receptor is implicated in metabolic syndromes and alcohol addiction. The compound's antagonistic activity has been demonstrated through high-throughput screening, indicating its potential in managing conditions such as:

  • Metabolic Syndrome : It may help manage weight gain induced by antipsychotic medications and improve metabolic parameters related to diabetes.
  • Alcohol Addiction : The compound has shown efficacy in reducing alcohol self-administration and stress-induced alcohol seeking behaviors in animal models .

Medicinal Chemistry and Drug Design

The compound is part of a broader class of Mannich bases that have been explored for their anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • SK-LU-1 (human lung carcinoma)
  • MCF-7 (human breast cancer)

The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the pyrrolidine structure can significantly influence anticancer activity .

Neurological Applications

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their effects on synaptic transmission and neuroprotection, particularly in conditions like depression and anxiety disorders.

Case Studies and Findings

StudyFindings
RXFP3 Antagonism Study Confirmed the compound's role in reducing stress-induced behaviors related to alcohol consumption .
Cytotoxicity Assessment Identified several derivatives with IC50 values lower than 2 μg/mL against MCF-7 cell lines, indicating strong anticancer potential .
Neuroprotective Effects Preliminary data suggest that structural analogs may enhance synaptic plasticity, offering insights into their use for cognitive enhancement .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorobenzyl Substitution

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS No.: 1217651-48-3
  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Molecular Weight : 259.71 g/mol
  • Key Difference : Fluorine at the ortho position (2-fluorophenyl) vs. meta (3-fluorophenyl) in the target compound.
  • Electronic Effects: Meta-fluorine provides balanced electron-withdrawing effects compared to ortho, which may disrupt aromatic resonance .
2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride (Hypothetical)
  • Expected Difference : Fluorine at the para position.
  • Impact :
    • Para substitution maximizes electronic effects, enhancing dipole interactions in drug-receptor binding but may reduce solubility due to symmetry .

Halogen-Substituted Analogs

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS No.: 1049728-36-0
  • Molecular Formula: C₁₂H₁₅ClINO₂
  • Molecular Weight : 367.61 g/mol
  • Key Difference : Iodine at the para position (4-iodophenyl).
  • Impact :
    • Reactivity : Iodine’s large atomic radius and polarizability enable participation in halogen bonding, useful in catalysis or radiopharmaceuticals.
    • Stability : Lower thermal stability compared to fluorine due to weaker C–I bonds .
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS No.: 1049734-21-5
  • Molecular Formula: C₁₂H₁₅BrClNO₂
  • Molecular Weight : 328.61 g/mol
  • Key Difference : Bromine at para position and trans stereochemistry (2S,4R).
  • Impact :
    • Stereochemistry : Trans-configuration alters spatial orientation, affecting binding to chiral receptors.
    • Applications : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) makes this compound a versatile synthetic intermediate .

Heterocyclic and Functionalized Derivatives

(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS No.: 1049729-19-2
  • Molecular Formula: C₁₀H₁₄ClNO₂S
  • Molecular Weight : 247.74 g/mol
  • Key Difference : Thiophene ring replaces fluorophenyl.
  • Impact :
    • Electronic Properties : Thiophene’s electron-rich aromatic system enhances π-π stacking but reduces polarity compared to fluorophenyl.
    • Bioavailability : Lower logP (hydrophobicity) may improve aqueous solubility .
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine Hydrochloride
  • CAS No.: 2155854-81-0
  • Molecular Formula: C₁₂H₁₇ClFNO
  • Molecular Weight : 245.72 g/mol
  • Key Difference : Methoxy group adjacent to fluorine (2-methoxy-3-fluorophenyl).
  • Impact :
    • Solubility : Methoxy group increases hydrophilicity.
    • Steric and Electronic Effects : Ortho-methoxy disrupts planarity, reducing conjugation with the pyrrolidine ring .

Data Table: Structural and Physicochemical Comparison

Compound (CAS No.) Substituent Molecular Formula MW (g/mol) Notable Properties
Target (1049740-20-6) 3-Fluorophenylmethyl C₁₂H₁₄ClFNO₂ 259.70 L-configuration, >98% purity
(S)-2-(2-Fluorobenzyl) 2-Fluorophenylmethyl C₁₂H₁₅ClFNO₂ 259.71 Ortho-F, steric hindrance
(R)-2-(4-Iodobenzyl) 4-Iodophenylmethyl C₁₂H₁₅ClINO₂ 367.61 Halogen bonding, radiopharmaceutical use
Thiophene derivative Thiophen-2-ylmethyl C₁₀H₁₄ClNO₂S 247.74 Enhanced π-π stacking, lower logP
4-Bromobenzyl derivative 4-Bromophenylmethyl C₁₂H₁₅BrClNO₂ 328.61 Suzuki-Miyaura intermediate, trans-config

Biological Activity

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C12H15ClFN
  • Molecular Weight : 215.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The fluorobenzyl group enhances the compound's binding affinity and selectivity, which is critical in modulating biological pathways. This compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in neurological processes.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives can exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show varying degrees of antibacterial and antifungal activity. For example:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds against common pathogens ranged from 4.69 µM to 156.47 µM for bacteria such as Staphylococcus aureus and Escherichia coli .

Neurological Applications

The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression. The structural similarity to other known psychoactive compounds suggests a potential for similar effects.

Study on Antibacterial Properties

A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of multiple bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32 - 512
Escherichia coli8.33 - 23.15
Klebsiella pneumoniae13.40 - 137.43
Candida albicans16.69 - 78.23

These findings highlight the potential of this compound as an antimicrobial agent .

Neurological Studies

In another investigation focusing on neurological applications, derivatives of this compound were tested for their effects on serotonin receptors, which play a crucial role in mood regulation. The results showed promising receptor binding affinities, suggesting potential applications in treating mood disorders .

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